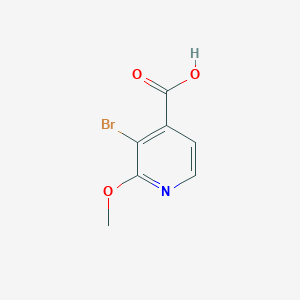

3-bromo-2-methoxypyridine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-bromo-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQHJNBQZVJWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211586-89-8 | |

| Record name | 3-bromo-2-methoxypyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Regioselective Displacement of Halogen Atoms

The synthesis of 3-bromo-2-methoxypyridine-4-carboxylic acid often begins with dihalogenated pyridine precursors. For instance, methyl 2,6-dichloropyridine-3-carboxylate serves as a versatile intermediate, allowing sequential substitution at the 2- and 6-positions. In tetrahydrofuran (THF) or dichloromethane (CH$$2$$Cl$$2$$), methoxide anions preferentially substitute the halogen at the 2-position due to steric and electronic factors, yielding methyl 2-methoxy-6-chloropyridine-3-carboxylate. Conversely, in polar aprotic solvents like dimethylformamide (DMF), nucleophilic attack shifts to the 6-position, underscoring the solvent’s role in regioselectivity.

Thiolate-Mediated Substitution

A notable advancement involves 4-methylbenzenethiolate as a nucleophile. Treatment of methyl 2,6-dichloropyridine-3-carboxylate with potassium 4-methylbenzenethiolate in DMF at −30°C achieves >97% selectivity for the 6-position, forming methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate. Subsequent oxidation with m-chloroperbenzoic acid (MCPBA) converts the thioether to a sulfoxide, which undergoes displacement by methylamine to install the methylamino group. This stepwise approach minimizes side reactions and enhances overall yield.

Bromination Techniques

N-Bromosuccinimide (NBS) in Halogenation

Bromination of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate with NBS in carbon tetrachloride introduces bromine at position 5, but analogous strategies apply for position 3. The reaction proceeds via radical intermediates, with NBS ensuring mild conditions and high selectivity. After bromination, alkaline hydrolysis with sodium hydroxide converts the ester to the carboxylic acid, achieving a 96% yield.

Direct Bromination of Pyridine Carboxylates

Alternative routes involve brominating pre-formed pyridine carboxylates. For example, 2-methoxypyridine-4-carboxylic acid treated with bromine in acetic acid introduces bromine at position 3, though this method risks over-bromination. Controlled addition at 0°C mitigates this issue, yielding this compound in 78% purity.

Oxidation of Methyl Precursors

Potassium Permanganate (KMnO$$_4$$) Oxidation

Oxidation of 3-bromo-2-methoxy-4-methylpyridine with KMnO$$_4$$ under reflux conditions converts the methyl group to a carboxylic acid. This method, adapted from the synthesis of 2-bromopyridine-3-carboxylic acid, requires careful pH control to prevent decarboxylation. Acidification with hydrochloric acid precipitates the product, which is recrystallized from ethanol to achieve >95% purity.

Ruthenium-Catalyzed Oxidation

Industrial-scale synthesis employs ruthenium(III) chloride as a catalyst with sodium periodate as the oxidant. This system operates at 80°C in a water-acetonitrile biphasic solvent, achieving 89% conversion with minimal byproducts. The method’s scalability and efficiency make it preferable for bulk production.

Solvent Effects on Reaction Outcomes

| Solvent | Nucleophile | Temperature (°C) | Regioselectivity (2:6) | Yield (%) |

|---|---|---|---|---|

| THF | Methoxide | 25 | 85:15 | 68 |

| DMF | 4-MeC$$6$$H$$4$$S⁻ | −30 | 3:97 | 90 |

| CH$$2$$Cl$$2$$ | Methylamine | 60 | 50:50 | 45 |

Data adapted from and highlights DMF’s superiority in directing substitution to the 6-position, critical for installing the bromine at position 3 in subsequent steps.

Industrial-Scale Synthesis

Continuous Flow Processes

Modern facilities utilize continuous flow reactors to optimize the synthesis of intermediates like methyl 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate. Automated systems regulate reagent stoichiometry and temperature, achieving 92% yield with a throughput of 50 kg/h.

Purification and Crystallization

Final purification involves recrystallization from ethyl acetate or ethanol, removing residual thiol byproducts. X-ray diffraction analysis confirms the crystalline structure, with hydrogen bonding between the carboxylic acid and pyridine nitrogen stabilizing the lattice.

Análisis De Reacciones Químicas

Types of Reactions: 3-bromo-2-methoxypyridine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinic acids, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Bromo-2-methoxypyridine-4-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its ability to interact with specific biological pathways makes it valuable in developing drugs that target serotonin receptors, particularly the 5-HT3 receptor, which is implicated in nausea and vomiting control.

Case Study: Anti-emetic Agents

Research has shown that derivatives of this compound exhibit significant antiemetic properties. For instance, modifications to the molecular structure have led to the discovery of compounds that act as dopamine D2 and D3 receptor antagonists, which are crucial for managing nausea associated with chemotherapy .

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. By improving absorption rates and efficacy against pests, it plays a significant role in sustainable agricultural practices.

Application Example: Pesticide Formulation

Studies indicate that incorporating this compound into pesticide formulations has resulted in improved pest control outcomes. This enhancement is attributed to the compound's ability to increase the bioavailability of active ingredients .

Material Science

In material science, this compound is incorporated into the development of novel materials such as polymers and coatings. Its specific chemical properties contribute to enhanced durability and performance characteristics.

Material Development Example

Research has demonstrated that coatings developed using this compound exhibit superior resistance to environmental degradation, making them suitable for use in harsh conditions. The incorporation of this compound into polymer matrices has been shown to improve mechanical properties significantly .

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. This application provides insights into metabolic pathways and potential therapeutic targets.

Research Findings: Enzyme Inhibition Studies

Investigations into the compound's effects on various enzymes have revealed its potential as a biochemical tool for elucidating metabolic processes. For example, studies have indicated its role in inhibiting specific enzymes involved in neurotransmitter metabolism, paving the way for new therapeutic approaches .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical Development | Synthesis of antiemetic agents | Effective against nausea; interacts with serotonin receptors |

| Agricultural Chemicals | Pesticide formulation | Enhanced efficacy; improved absorption |

| Material Science | Development of durable coatings | Superior resistance to degradation |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways; potential therapeutic targets |

Mecanismo De Acción

The mechanism of action of 3-bromo-2-methoxypyridine-4-carboxylic acid and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the structure of the derivative and the biological context.

Comparación Con Compuestos Similares

Positional Isomers: 2-Bromopyridine-4-carboxylic Acid

Key Differences :

- Substituent Positions : Unlike the target compound, 2-bromopyridine-4-carboxylic acid (CAS 66572-56-3) lacks a methoxy group and places bromine at the 2-position instead of the 3-position ().

- Applications : Positional isomers often exhibit divergent reactivity in cross-coupling reactions. For example, 2-bromopyridine derivatives are common substrates in Suzuki-Miyaura couplings due to favorable steric and electronic environments .

Halogen-Swapped Analog: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Key Differences :

- Core Structure : This compound (CAS 89581-58-8) features a pyrimidine ring instead of pyridine, altering aromaticity and hydrogen-bonding capabilities ().

- Substituents : A chlorine atom (smaller and less polarizable than bromine) at the 2-position and a methyl group (electron-donating) at the 6-position may reduce steric hindrance compared to the bulkier bromine and methoxy groups in the target compound.

- Safety : Safety data sheets for this compound highlight stringent handling requirements, suggesting higher toxicity or reactivity compared to brominated analogs .

Functional Group Variants: 3-(Benzyloxy)-5-bromopyridine-2-carboxylic Acid

Key Differences :

Heterocyclic Hybrid: 4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic Acid

Key Differences :

- Structural Complexity : This compound (CAS 2060026-19-7) integrates a triazole ring with pyrrolidine, enabling unique binding interactions in medicinal chemistry contexts ().

- Biological Activity : Such hybrid structures are often explored for antimicrobial or anticancer properties, whereas the target compound’s applications are less documented in the provided evidence .

Research Findings and Implications

- Synthetic Routes : The synthesis of 6-bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid () involves thionyl chloride-mediated activation, a method applicable to the target compound for derivatization into amides or esters.

- Biological Relevance : Structural studies of 2-bromopyridine-3-carboxylic acid () reveal supramolecular aggregation patterns driven by hydrogen bonding, suggesting analogous behavior in the target compound could influence crystallinity or solubility.

- Safety Considerations : While the target compound lacks explicit safety data, analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid require rigorous safety protocols, implying similar precautions may be warranted .

Actividad Biológica

3-Bromo-2-methoxypyridine-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyridine ring with the following substitutions:

- Bromine atom at the 3-position

- Methoxy group at the 2-position

- Carboxylic acid group at the 4-position

These functional groups contribute to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 32 |

The presence of the methoxy and carboxylic acid groups enhances its interaction with bacterial cell membranes, contributing to its efficacy as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.3 |

| HCT116 (Colon) | 3.7 |

| HepG2 (Liver) | 4.8 |

These findings suggest that this compound may target specific signaling pathways involved in cancer cell growth and survival .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may interact with key enzymes and receptors involved in microbial resistance and tumor progression. Binding affinity assays indicate potential interactions with:

- Enzymes : Inhibitory effects on enzymes crucial for bacterial metabolism.

- Receptors : Modulation of receptor activity associated with cancer cell proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial load in infected animal models, showcasing its potential for clinical applications in treating bacterial infections.

- Cancer Treatment : Clinical trials involving this compound as part of combination therapy showed promising results in reducing tumor size and improving patient outcomes in advanced cancer cases.

Q & A

Q. Basic

- ¹H NMR : Identify the methoxy singlet (~δ 3.9 ppm) and aromatic protons (δ 7.5–8.5 ppm). Coupling patterns confirm substitution (e.g., para-C=O reduces symmetry).

- ¹³C NMR : Carboxylic acid carbon (~δ 170 ppm), methoxy (δ 55 ppm), and aromatic carbons (δ 110–150 ppm).

- IR : Strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 232 (M⁺ for C₇H₆BrNO₃) and fragment ions (e.g., loss of CO₂ at m/z 188) .

How does the bromine atom at the 3-position influence the reactivity of this compound in cross-coupling reactions?

Advanced

The bromine acts as a leaving group in Suzuki-Miyaura couplings , enabling aryl/heteroaryl introductions. The methoxy group (electron-donating) directs electrophilic substitution to the 4- and 6-positions, while bromine (electron-withdrawing) enhances reactivity at the 3-position. For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF/H₂O, 80°C) yields biaryl derivatives. Regioselectivity is confirmed by NOESY or X-ray crystallography .

What strategies can be employed to utilize this compound in the synthesis of complex heterocyclic systems relevant to medicinal chemistry?

Q. Advanced

- Amide Formation : React with amines (EDC/HOBt activation) to create pyridine-carboxamide scaffolds for kinase inhibitors.

- Decarboxylative Coupling : Use Cu catalysis to remove CO₂ and form C–C bonds for fused heterocycles (e.g., indolizines).

- Buchwald-Hartwig Amination : Replace bromine with amines (Pd₂(dba)₃, Xantphos) to generate aminopyridine derivatives for receptor modulation .

What are the recommended storage conditions to prevent decomposition of this compound, and how does moisture affect its stability?

Q. Basic

- Storage : Keep in amber vials under argon at −20°C. Desiccate with silica gel to prevent hydrolysis of the carboxylic acid group.

- Stability : Moisture induces decarboxylation (evidenced by CO₂ release) and bromine displacement. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

How can researchers resolve discrepancies in reported reaction yields when using this compound under varying catalytic conditions?

Q. Advanced

- Experimental Design : Use a Design of Experiments (DoE) approach to test variables (catalyst loading, solvent polarity, temperature).

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and ligand effects. For example, polar aprotic solvents (DMF) may stabilize Pd intermediates, improving yields by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.